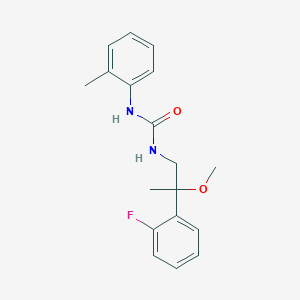![molecular formula C22H18N6O3 B2925398 5-oxo-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-phenylpyrrolidine-3-carboxamide CAS No. 941882-89-9](/img/structure/B2925398.png)
5-oxo-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-phenylpyrrolidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 5-oxo-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-phenylpyrrolidine-3-carboxamide is a complex organic molecule. It contains multiple functional groups, including oxo, pyrrolidine, and phenyl. This intricate structure makes it a subject of interest in various fields such as medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of this compound involves multi-step synthetic processes:
Formation of Pyrazolo[3,4-d]pyrimidin: : Starting from 1-phenylpyrazol-4-carboxamide, the key structure is synthesized through cyclization and functional group manipulations.
Incorporation of the Pyrrolidine Moiety: : This is achieved via a nucleophilic addition reaction, where pyrrolidine reacts with intermediates under controlled temperatures.
Final Assembly: : The last step involves introducing the oxo groups and ensuring the phenyl groups are properly aligned, often under anhydrous conditions to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the synthesis is scaled up using robust and reproducible processes:
Continuous Flow Chemistry: : This method ensures better control over reaction conditions and purity.
Catalytic Processes: : Utilizing catalysts to lower energy requirements and increase yield.
Purification: : Large-scale crystallization and chromatography to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
This compound is reactive and can undergo various types of chemical reactions:
Oxidation: : Introduces additional oxo groups, often using agents like potassium permanganate.
Reduction: : Removes oxo groups or reduces them to hydroxyls, using reducing agents such as sodium borohydride.
Substitution: : Replaces hydrogen atoms on the phenyl rings with other functional groups, often using halogenation or nitration.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate (KMnO4), Chromic acid (H2CrO4).
Reducing Agents: : Sodium borohydride (NaBH4), Lithium aluminium hydride (LiAlH4).
Catalysts: : Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
From Oxidation: : Enhanced oxo derivatives.
From Reduction: : Hydroxyl derivatives.
From Substitution: : Halogenated or nitrated products.
Aplicaciones Científicas De Investigación
This compound has found its place in various research fields:
Medicinal Chemistry: : Studied for its potential as an anti-cancer or anti-inflammatory agent.
Biology: : Used in enzyme inhibition studies to understand metabolic pathways.
Materials Science: : Investigated for its properties in creating new polymeric materials.
Mecanismo De Acción
The Mechanism
The compound exerts its effects through interaction with specific molecular targets:
Molecular Targets: : It binds to specific enzymes or receptors, altering their activity.
Pathways: : Modulates pathways like apoptosis in cancer cells or inflammation response.
Comparación Con Compuestos Similares
Uniqueness
Compared to other compounds, this one stands out due to its unique structural framework, which allows for diverse chemical reactivity and potential biological activity.
Similar Compounds
N-(4-Oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)carboxamides: : Similar backbone but different substituents.
Phenylpyrrolidinecarboxamides: : Variations in the pyrimidine ring structure.
5-oxo-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-phenylpyrrolidine-3-carboxamide
Propiedades
IUPAC Name |
5-oxo-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)-1-phenylpyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N6O3/c29-19-11-15(13-26(19)16-7-3-1-4-8-16)21(30)25-27-14-23-20-18(22(27)31)12-24-28(20)17-9-5-2-6-10-17/h1-10,12,14-15H,11,13H2,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGYJQJUOQGXFGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NN3C=NC4=C(C3=O)C=NN4C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-{4-[(cyclopropylcarbamoyl)methyl]-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl}phenyl)-2-(N-methylmethanesulfonamido)acetamide](/img/structure/B2925315.png)
![2,2,2-trifluoro-1-{[(1-phenyl-1H-imidazol-2-yl)sulfanyl]methyl}ethyl 3-(trifluoromethyl)benzenecarboxylate](/img/structure/B2925316.png)
![5-benzyl-N-(6-methylpyridin-2-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2925321.png)
![[(1S,2S,4R,5R,6R,10S,11R,12S,15S,16S,18R,19S)-16-Acetyloxy-6-(furan-3-yl)-11,18-dihydroxy-1,5,10,15-tetramethyl-13-oxapentacyclo[10.6.1.02,10.05,9.015,19]nonadec-8-en-4-yl] acetate](/img/structure/B2925322.png)

![2-(Difluoromethyl)imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B2925324.png)
![3-((3-Methylbenzyl)thio)-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2925326.png)



![5-Ethyl-4-methyl-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidine](/img/structure/B2925332.png)
![7-(4-(benzyloxy)-3-methoxyphenyl)-5-methyl-N-(p-tolyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2925334.png)

![1,7-dimethyl-8-(2-(o-tolylamino)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2925338.png)
